![molecular formula C15H16N2O5 B2875595 Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-80-7](/img/structure/B2875595.png)

Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

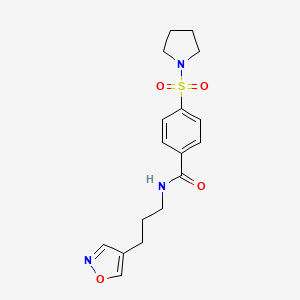

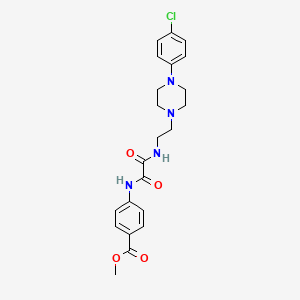

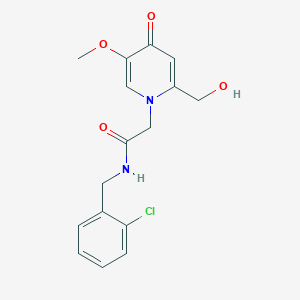

Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate, also known as EAO, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine. EAO is a member of the isoquinoline family, which is known for its diverse range of pharmacological activities.

Scientific Research Applications

Crystallography and Structural Analysis

- Crystal Structure and Analysis : Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate is analyzed for its crystal structure, with studies focusing on its molecular configuration and intermolecular interactions. For example, Filali Baba et al. (2019) studied the crystal structure of a related compound, highlighting weak hydrogen bonds and π–π interactions in its three-dimensional network structure (Filali Baba et al., 2019).

Synthetic Chemistry

- Synthetic Routes and Catalysis : Research has been conducted on developing efficient synthetic pathways for compounds related to this compound. This includes exploring catalyzed reactions, as described by Lee and Hung (2008), who developed catalyzed cyclization methods for synthesizing tetrahydroquinoline analogs (Lee & Hung, 2008).

Biological Studies

- Antimicrobial Activity : Several studies focus on the antimicrobial properties of compounds structurally similar to this compound. For instance, Ahmed et al. (2006) synthesized derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Spectroscopy and Molecular Docking

- Spectroscopic Analysis and Molecular Docking : Research in this area involves the use of spectroscopic techniques (like FT-IR, FT-Raman, and NMR) and molecular docking studies to understand the compound's properties and potential biological interactions. El-Azab et al. (2016) conducted a detailed study on a similar compound, providing insights into its molecular structure and potential inhibitory activity against certain biological targets (El-Azab et al., 2016).

Fluorescence Studies

- Fluorescence and Quantum Yield Studies : Investigations into the fluorescence properties of compounds related to this compound have been conducted to understand their luminescence characteristics, which are relevant in biological applications. Hisham et al. (2019) synthesized a series of N-aryl-2-aminoquinolines and studied their fluorescence behavior, providing insights into the factors affecting fluorescence quantum yields (Hisham et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate are currently unknown. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s solubility in water and organic solvents suggests that it may have good bioavailability

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-2-21-14(19)9-22-12-5-3-4-11-10(12)6-7-17(15(11)20)8-13(16)18/h3-7H,2,8-9H2,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKCSVZDWYUIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331620 |

Source

|

| Record name | ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824314 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868223-80-7 |

Source

|

| Record name | ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-({5-[(phenylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2875512.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)

![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)

![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2875525.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)

![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)